2-(bromomethyl)-3-nitroBenzonitrile
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Description
2-(Bromomethyl)benzonitrile is an organic compound with the molecular formula BrCH2C6H4CN . It is used as a building block in organic synthesis . The compound reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one .
Molecular Structure Analysis
The molecular structure of 2-(bromomethyl)benzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached . The exact structure of 2-(bromomethyl)-3-nitroBenzonitrile is not provided in the retrieved data.Chemical Reactions Analysis
2-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one . Specific chemical reactions involving this compound are not available in the retrieved data.Scientific Research Applications
Chemical Reactivity and Transformations
2-(bromomethyl)-3-nitrobenzonitrile and related compounds demonstrate interesting chemical reactivity patterns. For example, nitrobenzonitriles, depending on the position of the nitro group relative to the nitrile group, show varying reactivity during hydrogenation, leading to different products and intermediates. Specifically, 3- and 4-nitrobenzonitriles are hydrogenated to their primary amines, unlike 2-nitrobenzonitrile, which transforms via intramolecular oxidation to 2-aminobenzamide. This indicates the potential of such compounds, including this compound, in organic synthesis and chemical transformations (Koprivova & Červený, 2008).
Structural and Spectroscopic Studies
Compounds closely related to this compound, like nitrobenzonitriles, have been subjects of structural and spectroscopic studies. Studies on hydrogen bonding in nitroaniline derivatives reveal complex sheet structures built from alternating rings, indicating their potential use in crystallography and material science (Glidewell et al., 2002). Similarly, rotational spectra studies of nitrobenzonitriles provide insights into their molecular structure, electron-withdrawing effects, and dipole moments, which could be significant in fields like molecular physics and chemistry (Graneek, Bailey, & Schnell, 2018).
Solubility and Solvation Studies
Solubility studies of nitrobenzonitriles in various organic solvents shed light on their physicochemical properties, crucial for pharmaceutical and material sciences. For instance, solubility and preferential solvation studies of 3-nitrobenzonitrile in binary solvent mixtures offer insights into solvent interactions and molecular behavior in different solvent environments (Zheng et al., 2018).
Properties
IUPAC Name |
2-(bromomethyl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-7-6(5-10)2-1-3-8(7)11(12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNUJWCXNNNKQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293088 |
Source
|
Record name | 2-(Bromomethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93213-75-3 |
Source
|
Record name | 2-(Bromomethyl)-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93213-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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